N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfonyl group, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Dimethoxybenzenesulfonamide Moiety: This step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl groups or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-3,4-dimethoxybenzenesulfonamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S2/c1-26-17-11-10-16(13-19(17)27-2)30(24,25)21-14-20(18-9-6-12-28-18)29(22,23)15-7-4-3-5-8-15/h3-13,20-21H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQVWMXYJAWNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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